molecular formula C18H12F3N7OS B2590843 N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide CAS No. 902041-91-2

N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide

Cat. No. B2590843
M. Wt: 431.4
InChI Key: DXNPGBPMBIDDQY-UHFFFAOYSA-N
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Description

“N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide” is a complex organic compound. It contains a quinoxaline moiety, which is a nitrogen-containing heterocyclic compound . Quinoxaline derivatives have many pharmaceutical and industrial purposes . The compound also contains a trifluoromethyl group and a tetrazole group, both of which are common in medicinal chemistry due to their bioactivity.


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple functional groups. The quinoxaline core is a bicyclic structure containing two nitrogen atoms . The trifluoromethyl group would add electron-withdrawing character, and the tetrazole group is a five-membered ring containing four nitrogen atoms.

Scientific Research Applications

Neuroprotection and Cerebral Ischemia

Quinoxaline derivatives, such as NBQX, have been identified as potent inhibitors of non-NMDA glutamate receptors, offering neuroprotective effects against cerebral ischemia. NBQX selectively inhibits the quisqualate subtype of the glutamate receptor, demonstrating protective abilities even when administered hours after an ischemic challenge, highlighting its potential in treating ischemic brain injuries (Sheardown et al., 1990).

Antimicrobial and Antiprotozoal Agents

Quinoxaline-based compounds have shown significant antimicrobial and antiprotozoal activities. A study on quinoxaline-oxadiazole hybrids revealed their promising antibacterial, antifungal, and anti-Trypanosoma cruzi activities, suggesting these compounds as potential treatments for infectious diseases (Patel et al., 2017).

Anticancer Activity

Quinoxaline derivatives have been investigated for their efficacy in inhibiting cancer cell viability and proliferation. A series of N-alkyl-2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetamides showed significant inhibitory action on HCT-116 and MCF-7 cancer cell lines, with certain compounds exhibiting high inhibitory potency. These findings underscore the potential of quinoxaline compounds in cancer therapy, particularly through the mechanism of inhibiting human thymidylate synthase, which is crucial for DNA synthesis in rapidly dividing cells (El Rayes et al., 2022).

Antimalarial and COVID-19 Research

Sulfonamide derivatives of quinoxaline have been studied for their antimalarial properties and potential applicability against COVID-19. Theoretical investigations and molecular docking studies have shown that these compounds exhibit strong antimalarial activity and could potentially interact with COVID-19 related proteins, suggesting a versatile therapeutic potential against infectious diseases (Fahim & Ismael, 2021).

Future Directions

Quinoxaline derivatives are a topic of ongoing research in medicinal chemistry, and new compounds with this core structure are continually being synthesized and evaluated for their biological activity . This specific compound could potentially be a subject of future studies.

properties

IUPAC Name

N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H12F3N7OS/c19-18(20,21)12-3-1-2-4-15(12)28-17(25-26-27-28)30-10-16(29)24-11-5-6-13-14(9-11)23-8-7-22-13/h1-9H,10H2,(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXNPGBPMBIDDQY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(F)(F)F)N2C(=NN=N2)SCC(=O)NC3=CC4=NC=CN=C4C=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H12F3N7OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-quinoxalin-6-yl-2-[1-[2-(trifluoromethyl)phenyl]tetrazol-5-yl]sulfanylacetamide

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